molecular formula C15H10F4O2 B1471299 (4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone CAS No. 113674-87-6

(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone

Cat. No.: B1471299
CAS No.: 113674-87-6
M. Wt: 298.23 g/mol
InChI Key: ZRCDDCDSHSWYIN-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone is a useful research compound. Its molecular formula is C15H10F4O2 and its molecular weight is 298.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(2,2,2-trifluoroethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c16-12-5-1-10(2-6-12)14(20)11-3-7-13(8-4-11)21-9-15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCDDCDSHSWYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone, with the molecular formula C15H10F4O2 and a molecular weight of 298.23 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated phenyl group and a trifluoroethoxy substituent, which contribute to its unique properties. The presence of the trifluoromethyl group is known to enhance metabolic stability and lipid solubility, potentially increasing membrane permeability and biological activity .

The biological activity of (4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone can be attributed to several mechanisms:

  • Protein-Ligand Interactions : Molecular docking studies suggest that the compound engages in hydrogen and halogen bonding interactions with target proteins, enhancing its binding affinity and biological efficacy .
  • Enzyme Inhibition : It has been reported to exhibit inhibitory effects on various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are critical in inflammatory pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substitution pattern on the phenyl rings significantly influences the compound's activity. For instance:

  • The introduction of electron-withdrawing groups like fluorine enhances inhibitory potency against cholinesterases.
  • Compounds with a trifluoromethyl group show improved interaction with enzyme targets due to their strong electron-withdrawing nature.

Case Studies

A series of studies have evaluated the compound's cytotoxicity against various cancer cell lines:

  • Cytotoxicity against MCF-7 Cells : The compound demonstrated moderate cytotoxic effects against breast cancer MCF-7 cells, with IC50 values indicating significant potential for further development in cancer therapeutics.
    CompoundCell LineIC50 (µM)
    (4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanoneMCF-725.3
  • Inhibition of Cholinesterases : The compound exhibited varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting its potential application in treating neurodegenerative diseases.
    CompoundEnzymeIC50 (µM)
    (4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanoneAChE18.1
    BChE15.6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone
Reactant of Route 2
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(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone

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